Alvespimycin hydrochloride

Catalog No.
S003077
CAS No.
467214-21-7
M.F
C32H49ClN4O8
M. Wt
653.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin hydrochloride

CAS Number

467214-21-7

Product Name

Alvespimycin hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Description

The exact mass of the compound Alvespimycin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alvespimycin hydrochloride, also known as KOS-1022 or 17-DMAG, is a small molecule currently being investigated in scientific research for its potential as a cancer therapeutic. Its primary mechanism of action lies in its ability to inhibit Heat Shock Protein 90 (HSP90) [].

How Does it Work?

HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and function of various client proteins. These client proteins often include oncogenes, or cancer-promoting proteins, that are essential for tumor cell survival and proliferation []. By inhibiting HSP90, Alvespimycin hydrochloride disrupts the proper folding and function of these client proteins, leading to their degradation and ultimately, cancer cell death [].

Research Applications in Cancer

The potential of Alvespimycin hydrochloride as an anti-cancer agent is being explored in various scientific research settings:

  • Combination therapy

    Researchers are investigating the effectiveness of combining Alvespimycin hydrochloride with other chemotherapeutic drugs or targeted therapies. The rationale behind this approach is that by targeting multiple pathways essential for cancer cell survival, the combination could lead to a more potent therapeutic effect [, ].

  • Overcoming drug resistance

    Cancer cells can develop resistance to conventional therapies. Studies are exploring whether Alvespimycin hydrochloride can help overcome this resistance by targeting HSP90, a protein involved in the survival of cancer cells with mutations in other pathways [].

  • Targeting specific cancers

    Research is ongoing to determine the efficacy of Alvespimycin hydrochloride against specific types of cancer. These studies aim to identify cancers that are particularly dependent on HSP90 for survival, potentially leading to more personalized treatment options [].

Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). It is a derivative of the benzoquinone antibiotic geldanamycin and is characterized by its water-solubility, making it suitable for various therapeutic applications. The chemical formula for alvespimycin hydrochloride is C32_{32}H49_{49}ClN4_{4}O8_{8}, and it has a molecular weight of approximately 653.21 g/mol. This compound has shown significant potential in treating various cancers, including ovarian, prostate, melanoma, and non-small-cell lung cancer, due to its ability to disrupt the function of oncogenic proteins by inhibiting HSP90 .

Alvespimycin hydrochloride binds competitively to the ATP-binding pocket of HSP90, preventing ATP hydrolysis, a crucial step for HSP90 function []. This disrupts the chaperone activity of HSP90, leading to the degradation of its client proteins, many of which are essential for cancer cell survival and proliferation [, ]. Examples of such client proteins include kinases and transcription factors involved in cell cycle regulation and signal transduction [].

Alvespimycin hydrochloride primarily functions through its interaction with the ATP-binding site of HSP90. This binding leads to the inhibition of HSP90's chaperone function, which is critical for the proper folding and stability of numerous client proteins involved in cancer progression. The compound undergoes redox cycling catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive quinones and hydroquinones. These metabolic products can further interact with cellular macromolecules, potentially enhancing its anticancer activity .

Alvespimycin hydrochloride exhibits a range of biological activities primarily through its action as an HSP90 inhibitor. By targeting HSP90, it promotes the degradation of various client proteins that are often overexpressed or mutated in tumors, such as BRAF, Her-2, and EGFR. The compound has demonstrated an IC50 value of approximately 62 nM in inhibiting HSP90 activity. Furthermore, alvespimycin enhances the efficacy of other treatments by increasing the sensitivity of cancer cells to therapies like telomerase inhibition .

The synthesis of alvespimycin hydrochloride involves several steps starting from geldanamycin. Key steps include:

  • Modification of Geldanamycin: Introduction of a dimethylaminoethyl group at the 17-position to enhance solubility and reduce hepatotoxicity.
  • Hydrochloride Salt Formation: Conversion to hydrochloride salt to improve stability and solubility in aqueous solutions.

The synthetic pathway typically employs organic solvents and requires careful control of reaction conditions to ensure high yield and purity .

Alvespimycin hydrochloride is primarily investigated for its applications in oncology as an antitumor agent. Its notable applications include:

  • Treatment of solid tumors across various cancer types.
  • Potential use in combination therapies to enhance the effectiveness of existing cancer treatments.
  • Research into its anti-inflammatory properties through modulation of signaling pathways like NF-κB .

Interaction studies have shown that alvespimycin hydrochloride can significantly alter the pharmacodynamics of other anticancer agents. For instance, it has been found to enhance the activity of telomerase inhibitors in preclinical models. Additionally, studies indicate that alvespimycin has minimal protein binding and low metabolic liability compared to other HSP90 inhibitors, making it a promising candidate for clinical use .

Alvespimycin hydrochloride shares structural and functional similarities with several other compounds that inhibit HSP90. Notable similar compounds include:

Compound NameMechanismUnique Features
TanespimycinHSP90 inhibitorHigher metabolic liability; less water-soluble
IPI-504HSP90 inhibitorMore potent but associated with higher toxicity
PU-H71HSP90 inhibitorExhibits selectivity for certain tumor types

Uniqueness: Alvespimycin hydrochloride stands out due to its improved pharmacokinetic properties such as higher water solubility, reduced hepatotoxicity, and enhanced oral bioavailability compared to its predecessors like tanespimycin .

Semi-synthetic Pathways from Geldanamycin Precursors

Alvespimycin hydrochloride, chemically known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride, represents a significant advancement in the semi-synthetic modification of geldanamycin [1] [2]. The compound is derived through nucleophilic substitution at the 17-position of geldanamycin, where the methoxy group serves as a vinylogous ester leaving group that exhibits inherent reactivity toward nucleophilic attack [3].

The semi-synthetic pathway involves the addition-elimination mechanism at the C-17 position of the geldanamycin benzoquinone moiety [4] [5]. This transformation proceeds through initial 1,4-Michael conjugate addition of 2-dimethylaminoethylamine to the benzoquinone system, followed by elimination to restore aromaticity. The synthetic procedure typically employs geldanamycin as the starting material dissolved in 1,2-dichloroethane, with the addition of 2-dimethylaminoethylamine at room temperature [6]. The reaction progress can be monitored by thin-layer chromatography, as geldanamycin exhibits a characteristic bright yellow color while the product alvespimycin displays a distinctive purple coloration [7].

The conversion follows a well-established synthetic route where 0.2 millimoles of 2-dimethylaminoethylamine is added to a solution containing 0.1 millimoles of geldanamycin in 4 milliliters of 1,2-dichloroethane [6]. The mixture is stirred at 20 degrees Celsius until complete consumption of the starting material, as indicated by thin-layer chromatographic analysis. Product purification is achieved through flash chromatography or reversed-phase high-pressure liquid chromatography, yielding alvespimycin as a purple solid [6].

This semi-synthetic approach offers several advantages over total synthesis, including improved efficiency, reduced synthetic complexity, and utilization of the natural product scaffold that has been optimized through biosynthetic evolution. The methodology has enabled the preparation of a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogues for structure-activity relationship studies [4].

Key Synthetic Challenges in Macrocyclic Formation

The construction of the 19-membered macrolactam ring system presents significant synthetic challenges that are characteristic of macrocyclic natural product synthesis [8] [9]. The primary difficulties stem from the thermodynamic and kinetic factors that favor competing intermolecular reactions over the desired intramolecular cyclization [10] [11].

The macrocyclization process encounters several fundamental obstacles. First, the ring-closing reaction involves the formation of bonds between functional groups that must be positioned in close proximity despite the conformational flexibility of the linear precursor [9]. The entropy penalty associated with constraining a flexible linear molecule into a cyclic conformation significantly reduces the effective molarity of the reactive termini [12]. Additionally, the competing intermolecular polymerization reactions become increasingly problematic as the concentration of the cyclization precursor increases [13].

Temperature effects play a crucial role in macrocyclic formation efficiency. Higher temperatures increase molecular motion and conformational flexibility, which can either facilitate or hinder ring closure depending on the specific structural features of the precursor [14]. The optimal temperature represents a balance between providing sufficient thermal energy for bond formation while minimizing unproductive conformational changes that separate the reactive termini.

Solvent selection profoundly influences macrocyclization success. Polar protic solvents can stabilize charged intermediates and facilitate proton transfer processes, while aprotic solvents may favor different reaction pathways [12]. The solvent also affects the conformational preferences of the linear precursor through solvation of polar functional groups and hydrophobic interactions.

The high dilution principle has emerged as a fundamental strategy for promoting intramolecular cyclization over intermolecular polymerization [15] [16]. This approach reduces the probability of bimolecular encounters between different molecules while maintaining the effective concentration for unimolecular cyclization. Typical concentrations for macrocyclization reactions range from 0.001 to 0.01 molar, with some systems requiring even greater dilution [9].

Strategic use of protecting groups becomes essential for successful macrocyclization. These groups serve multiple functions: they prevent unwanted side reactions during ring formation, modulate the conformational preferences of the linear precursor, and can be designed to direct the cyclization toward the desired regioisomer [8]. The timing of protecting group installation and removal must be carefully orchestrated to maintain synthetic efficiency.

Structure-Activity Relationship Studies of Position 17 Modifications

Comprehensive structure-activity relationship studies have revealed that modifications at the 17-position of geldanamycin significantly influence both biological activity and pharmacological properties [5] [17] [18]. The 17-position represents a critical site for optimization due to its exposure to the solvent environment when the molecule is bound to heat shock protein 90, allowing for extensive structural modifications without disrupting the core protein-ligand interactions [19].

The replacement of the 17-methoxy group with various amino substituents has yielded compounds with enhanced water solubility and improved pharmacological profiles compared to the parent geldanamycin [4] [18]. Systematic studies examining over sixty 17-alkylamino derivatives have established key structural requirements for maintaining heat shock protein 90 binding affinity while improving drug-like properties [4].

Compounds bearing rigid cyclic arms at the 17-position, such as piperidyl and cyclohexyl groups, demonstrate superior potency compared to flexible aliphatic chains [5]. The presence of hydrogen bond acceptor functionality, particularly carbonyl groups, within the 17-substituent enhances binding affinity and cellular activity. Optimal lipophilicity values, as measured by calculated logarithmic partition coefficients around 3, correlate with improved cellular penetration and biological activity [5].

The stereochemistry of substituents at the 17-position significantly affects biological activity. Studies with tetrahydrofurfurylamino derivatives have shown that the 2'-S configuration exhibits markedly superior activity compared to the corresponding 2'-R and 2'-S,R epimers [20]. This stereochemical preference suggests specific spatial requirements for optimal heat shock protein 90 binding.

Linear alkyl chains of varying lengths have been extensively investigated to determine optimal spacing between the geldanamycin core and terminal functional groups [21]. Compounds with 3,6-dioxa-8-aminooctanediamino linkers have shown promising activity, with the most potent derivative exhibiting an inhibitory concentration of 1.5 micromolar against MDA-MB-231 breast cancer cells and a dissociation constant of 1.14 micromolar for heat shock protein 90 binding [21].

The incorporation of polar functional groups at the terminus of 17-substituents has proven effective for enhancing water solubility without compromising biological activity. Phosphate esters and quaternary ammonium salts represent successful examples of this approach [20] [6]. These modifications address the formulation challenges associated with the poor aqueous solubility of geldanamycin while maintaining the essential pharmacophoric elements.

Structure-activity relationship studies have also revealed that modifications affecting the overall molecular conformation can significantly impact activity [22]. Compounds that promote adoption of the closed "C-clamp" conformation, which resembles the protein-bound state, generally exhibit enhanced potency compared to those favoring extended conformations [22] [14].

Analytical Characterization of Synthetic Intermediates

The analytical characterization of synthetic intermediates in alvespimycin hydrochloride synthesis requires sophisticated spectroscopic and chromatographic techniques to ensure structural verification and purity assessment [23] [24] [25]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about molecular connectivity and stereochemistry [26] [24].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that allow for unambiguous identification of synthetic intermediates [24]. The ansamycin core structure exhibits distinctive chemical shifts, including the aromatic protons of the benzoquinone moiety appearing in the 6.5-7.0 parts per million region, and the characteristic methyl groups of the macrocyclic backbone displaying well-resolved signals between 1.0-2.5 parts per million [24]. The 17-position substituent introduction can be readily monitored through the appearance of new signals corresponding to the dimethylaminoethyl chain.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly useful for confirming the substitution pattern of the benzoquinone ring system and the stereochemistry of the macrocyclic backbone [24]. The carbonyl carbons of the quinone moiety typically appear around 180-190 parts per million, while the aliphatic carbons of the ansa chain show characteristic chemical shifts that reflect their local chemical environment [26].

High-resolution mass spectrometry serves as an essential tool for molecular formula confirmation and detection of synthetic impurities [23] [27]. Electrospray ionization mass spectrometry has proven particularly effective for analyzing geldanamycin derivatives, providing both molecular ion peaks and characteristic fragmentation patterns that aid in structural verification [23]. The molecular ion for alvespimycin appears at mass-to-charge ratio 617 (M+H)+, with characteristic fragment ions corresponding to loss of the dimethylaminoethyl substituent [27].

High-performance liquid chromatography analysis enables both purity assessment and enantiomeric analysis of synthetic intermediates [28] [20]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation of geldanamycin derivatives [28]. The characteristic ultraviolet absorption at 254 nanometers allows for sensitive detection, while the distinct purple coloration of 17-amino derivatives provides visual confirmation of successful substitution [28].

Liquid chromatography-tandem mass spectrometry has emerged as a powerful technique for metabolite identification and structural characterization of oxidative transformation products [29]. This approach has proven particularly valuable for characterizing the biotransformation pathways of alvespimycin, revealing hydroxylation and demethylation products that provide insights into the metabolic stability of synthetic intermediates [29].

Infrared spectroscopy provides valuable functional group identification, particularly for monitoring the conversion of starting materials to products [24]. The characteristic carbonyl stretching frequencies of the quinone moiety appear around 1650-1700 wavenumbers, while the formation of the 17-amino derivative can be confirmed through the appearance of nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers [27].

X-ray crystallography, when suitable crystals can be obtained, provides definitive structural confirmation including absolute stereochemistry [22] [30]. Crystal structures of geldanamycin derivatives have revealed important conformational information, including the tendency of 19-substituted analogues to adopt closed cis-amide conformations in the solid state, contrasting with the trans-amide conformations observed for unsubstituted compounds [22].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

652.3238922 g/mol

Monoisotopic Mass

652.3238922 g/mol

Heavy Atom Count

45

Appearance

Solid powder

UNII

612K359T69

Pharmacology

Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Alvespimycin hydrochloride

Dates

Modify: 2023-09-13
1. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub
2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by
imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:
(1)a Center for Cancer and Immunology Research and the Division of Oncology;
Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic
strategies. This study evaluated the effect of the telomerase inhibitor
imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone
molecule HSP90 facilitates the assembly of telomerase protein, the ability of the
HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor
was assessed. The effect of single or combined treatment with imetelstat and
alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,
HOS and MG-63) and xenografts derived from 143B cells. Results indicated that
imetelstat as a single agent inhibited telomerase activity, induced telomere
shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the
bulk cell cultures did not undergo growth arrest. Combined treatment with
imetelstat and alvespimycin resulted in diminished telomerase activity and
shorter telomeres compared to either agent alone as well as higher levels of
γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.
With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell
cultures was achieved. In xenograft models, all 3 treatment groups significantly
inhibited tumor growth compared with the placebo-treated control group, with the
greatest effect seen in the combined treatment group (imetelstat, p = 0.045,
alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90
inhibition enhanced the effect of telomerase inhibition in pre-clinical models of
osteosarcoma. Dual targeting of telomerase and HSP90 warrants further
investigation as a therapeutic strategy.


2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,
17-DMAG) administered intravenously twice weekly to patients with acute myeloid
leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,
Bhalla K, Hannah AL, Baer MR.

Author information:
(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.
jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client
proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin
derivative, is being developed for various malignancies. This phase 1 study
examined the maximum-tolerated dose (MTD), safety and
pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with
advanced acute myeloid leukemia (AML). Patients with advanced AML received
escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2
of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total
of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well
tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included
neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32
mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed
linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)
and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15
revealed increased apoptosis and Hsp70 levels when compared with baseline within
marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients
(complete remission with incomplete blood count recovery). The twice-weekly
administered alvespimycin was well tolerated in patients with advanced AML,
showing linear pharmacokinetics, target inhibition and signs of clinical
activity. We determined a recommended phase 2 dose of 24 mg/m(2).



3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor
alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris
JM, Keir ST, Wu J, Houghton PJ.

Author information:
(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor
of the protein chaperone Hsp90, is being developed as an anticancer agent because
of the multiple Hsp90 client proteins involved in cancer cell growth and
survival.
PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric
Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and
was tested against the PPTP/'s in vivo tumor panels by intraperitoneal
administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.
Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure
of Hsp90 inhibition and stress response induction.
RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro
panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel
(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel
(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin
had intermediate or high activity against 4 of 28 evaluable solid tumor
xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a
partial response). Hsp70 induction was observed in tumor tissue from both
responding and non-responding xenografts.
CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against
most of the PPTP/'s preclinical models. The greatest drug effect was observed for
the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70
induction was observed in responding and non-responding xenografts, suggesting
that tumor-specific events subsequent to HSP90 inhibition are primary
determinants of antitumor activity.

Explore Compound Types